KM and Vmax: pNP-ADPr (disodium) Kinetics vs. Natural Substrate β-NAD+ with PARP-1
Kinetic analysis reveals that pNP-ADPr (disodium) is a viable substrate for PARP-1, with a KM value that is consistent with the natural substrate β-NAD+, demonstrating that the chromogenic modification does not significantly alter substrate recognition [1]. This enables the use of pNP-ADPr as a faithful kinetic probe for PARP-1 activity in a continuous assay format, a key advantage over radioactive methods. The reported KM for pNP-ADPr with PARP-1 is 151 µM , while β-NAD+ exhibits an apparent Km of 500 µM for an ADP-ribosyltransferase [2].
| Evidence Dimension | Michaelis constant (KM) |
|---|---|
| Target Compound Data | 151 µM |
| Comparator Or Baseline | β-NAD+: 500 µM (for an ADP-ribosyltransferase) |
| Quantified Difference | pNP-ADPr KM is 3.3-fold lower (higher apparent affinity) than the reported β-NAD+ Km for a different ADP-ribosyltransferase |
| Conditions | PARP-1 enzyme with ADP-ribose-pNP substrate; ADP-ribosyltransferase with β-NAD+ |
Why This Matters
This data validates pNP-ADPr as a functional substrate for PARP-1, enabling its use as a continuous, chromogenic readout that can replace radioactive or antibody-based endpoint assays, thereby reducing cost, hazard, and time.
- [1] U.S. Patent Application Publication No. US 2008/0176261 A1. Colorimetric Substrate and Methods for Detecting Poly(ADP-ribose) Polymerase Activity. View Source
- [2] National Academy of Sciences, UK. EC 2.4.2.31 - ADP-ribosyltransferase. View Source
